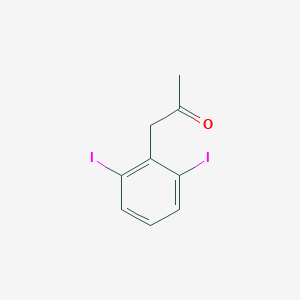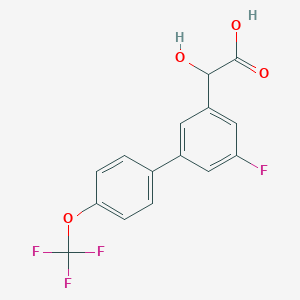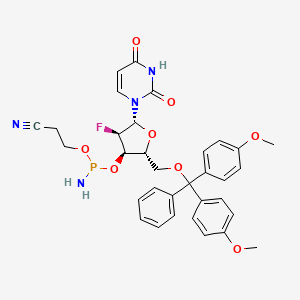
2'-Fluoro-5'-O-dmt-2'-deoxyuridine-3'-CE-phosphoramidite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Fluoro-5’-O-dmt-2’-deoxyuridine-3’-CE-phosphoramidite is a synthetic nucleoside analog used primarily in the field of oligonucleotide synthesis. This compound is characterized by the presence of a fluorine atom at the 2’ position and a dimethoxytrityl (DMT) protecting group at the 5’ position. It is commonly used in the synthesis of modified oligonucleotides for various applications in research and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Fluoro-5’-O-dmt-2’-deoxyuridine-3’-CE-phosphoramidite involves multiple steps. The starting material, 2’-deoxyuridine, undergoes fluorination at the 2’ position. This is followed by the protection of the 5’ hydroxyl group with a dimethoxytrityl (DMT) group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated synthesizers. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and reliability .
化学反応の分析
Types of Reactions
2’-Fluoro-5’-O-dmt-2’-deoxyuridine-3’-CE-phosphoramidite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates.
Reduction: Reduction reactions can be used to remove protecting groups.
Substitution: The fluorine atom at the 2’ position can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as dithiothreitol (DTT), and nucleophiles like amines. The reactions are typically carried out under controlled conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include modified oligonucleotides with specific functional groups, which can be used for further applications in research and industry .
科学的研究の応用
2’-Fluoro-5’-O-dmt-2’-deoxyuridine-3’-CE-phosphoramidite has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of modified oligonucleotides for studying nucleic acid interactions.
Biology: Employed in the development of antisense oligonucleotides and siRNA for gene silencing studies.
Medicine: Utilized in the design of therapeutic oligonucleotides for treating genetic disorders.
Industry: Applied in the production of diagnostic probes and biosensors
作用機序
The mechanism of action of 2’-Fluoro-5’-O-dmt-2’-deoxyuridine-3’-CE-phosphoramidite involves its incorporation into oligonucleotides during synthesis. The fluorine atom at the 2’ position enhances the stability of the oligonucleotide by increasing resistance to enzymatic degradation. The DMT group serves as a protecting group during synthesis, which is removed under acidic conditions to expose the hydroxyl group for further reactions .
類似化合物との比較
Similar Compounds
- 2’-Fluoro-5’-O-dmt-2’-deoxycytidine-3’-CE-phosphoramidite
- 2’-Fluoro-5’-O-dmt-2’-deoxyadenosine-3’-CE-phosphoramidite
- 2’-Fluoro-5’-O-dmt-2’-deoxyguanosine-3’-CE-phosphoramidite
Uniqueness
Compared to similar compounds, 2’-Fluoro-5’-O-dmt-2’-deoxyuridine-3’-CE-phosphoramidite is unique due to its specific modifications, which provide enhanced stability and specificity in oligonucleotide synthesis. The presence of the fluorine atom at the 2’ position and the DMT protecting group at the 5’ position make it particularly useful for applications requiring high stability and precision .
特性
分子式 |
C33H34FN4O8P |
|---|---|
分子量 |
664.6 g/mol |
IUPAC名 |
3-[amino-[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-3-yl]oxyphosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C33H34FN4O8P/c1-41-25-13-9-23(10-14-25)33(22-7-4-3-5-8-22,24-11-15-26(42-2)16-12-24)43-21-27-30(46-47(36)44-20-6-18-35)29(34)31(45-27)38-19-17-28(39)37-32(38)40/h3-5,7-17,19,27,29-31H,6,20-21,36H2,1-2H3,(H,37,39,40)/t27-,29-,30-,31-,47?/m1/s1 |
InChIキー |
UDUKYJFEVBFFCY-LWVKHKLUSA-N |
異性体SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CC(=O)NC5=O)F)OP(N)OCCC#N |
正規SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=O)NC5=O)F)OP(N)OCCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


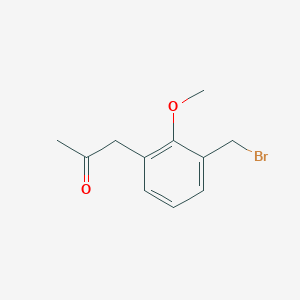
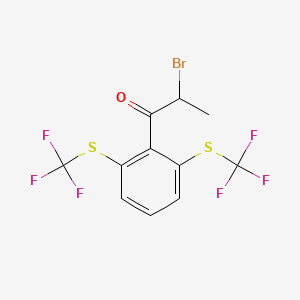
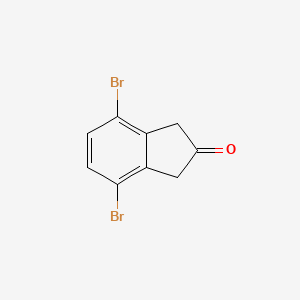
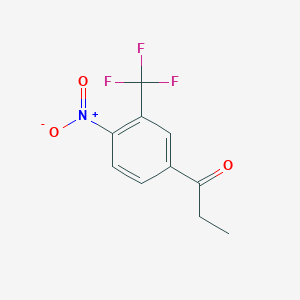
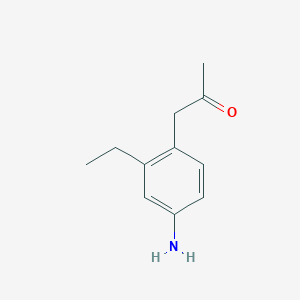
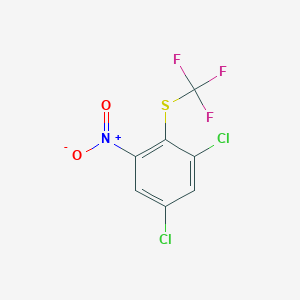
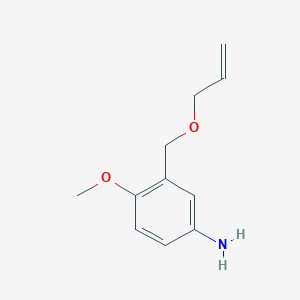
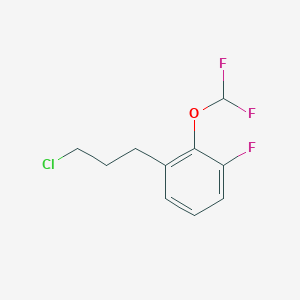
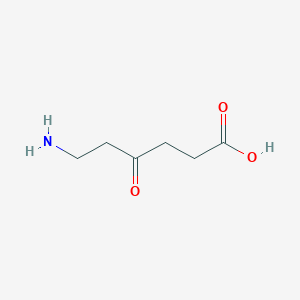
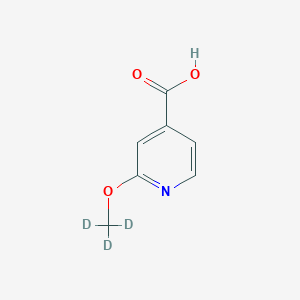
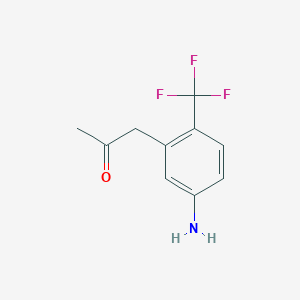
![(4R,6S)-4-(4-Chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B14049142.png)
